

Technical Guide: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Cat. No.: B138633

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CAS Number: 5487-33-2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**. This compound, identified by the CAS number 5487-33-2, is a derivative of phenylacetic acid with benzyloxy and methoxy substitutions on the phenyl ring.^[1] It is commercially available as a reagent and building block for organic synthesis.^{[1][2]} Publicly available data on its biological activity and detailed experimental applications are limited, suggesting its primary role as a synthetic intermediate. One supplier notes it can be used as a reagent in the preparation of inhibitors and anti-inflammatory agents, though specific examples are not provided.^[1]

It is important to distinguish this compound from its positional isomer, 4-Benzyloxy-3-methoxyphenylacetic acid (CAS Number: 29973-91-9).^{[3][4]}

Chemical and Physical Properties

The quantitative data available for **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid** is primarily composed of its fundamental chemical properties. A summary is provided in the table below.

Property	Value	Source
CAS Number	5487-33-2	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1]
Molecular Weight	272.3 g/mol	[1]
Physical Form	Beige Solid	[1]
Predicted pKa	4.34 ± 0.10	[1]

Synthesis and Workflow

Detailed, peer-reviewed experimental protocols for the synthesis of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid** (CAS 5487-33-2) are not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from the corresponding phenolic compound, 2-(3-hydroxy-4-methoxyphenyl)acetic acid (also known as homoisovanillic acid).

Proposed Experimental Protocol: Benzylation of Homoisovanillic Acid

This protocol is a representative example based on standard chemical transformations and is not derived from a published synthesis of this specific compound.

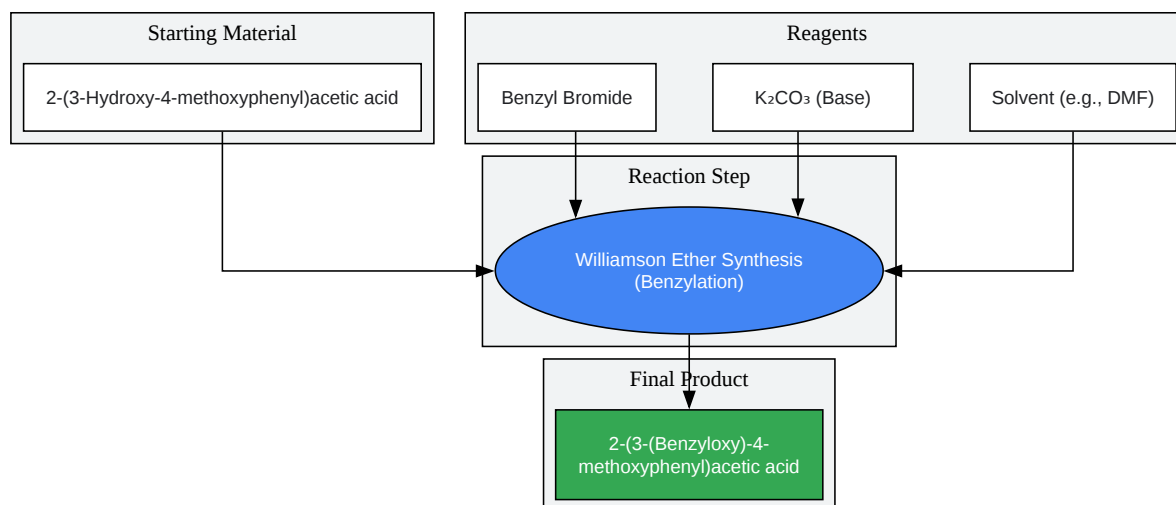
- **Dissolution:** Dissolve 2-(3-hydroxy-4-methoxyphenyl)acetic acid (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
- **Deprotonation:** Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes.
- **Benylation:** Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete

within 4-12 hours.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.



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Caption: Proposed synthesis of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**. Its utility as a reagent for preparing anti-inflammatory agents suggests it may be a precursor to compounds with biological relevance, but data on the title compound itself is not available.^[1] Therefore, no signaling pathway diagrams can be provided.

Conclusion

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (CAS 5487-33-2) is a well-defined chemical compound available for research and synthesis purposes. The lack of extensive documentation in peer-reviewed literature suggests that it is primarily used as a building block in the synthesis of more complex molecules. While its basic chemical properties are known, there is no publicly available in-depth data on its experimental applications or biological effects. Researchers interested in this compound should consider its potential as a synthetic intermediate and may need to conduct initial studies to determine its properties and activities in their specific applications.

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